3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline
Description
Significance of 1,2,4-Triazole (B32235) and Aniline (B41778) Moieties in Chemical Research
The 1,2,4-triazole and aniline moieties are cornerstones in the design and synthesis of functional organic molecules, particularly in the pharmaceutical industry.
1,2,4-Triazole Moiety: The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. It is a planar and aromatic system, a feature that contributes to its stability. nih.govwikipedia.orgchemicalbook.com This ring system is a vital pharmacophore, a molecular feature responsible for a drug's pharmacological activity, due to its ability to engage in various biological interactions. nih.gov Its key attributes include a significant dipole moment, hydrogen bonding capability, and structural rigidity, which allow for high-affinity binding to biological receptors. nih.gov The 1,2,4-triazole nucleus is considered an isostere of amide, ester, and carboxylic acid groups, enabling it to mimic these functionalities in biological systems. nih.gov
The versatility of the 1,2,4-triazole scaffold has led to its incorporation into a wide range of therapeutic agents. ijprajournal.comresearchgate.netbohrium.com Notable examples include antifungal drugs like fluconazole (B54011) and itraconazole, antiviral agents such as ribavirin, and anticancer medications like letrozole (B1683767) and anastrozole. wikipedia.orgresearchgate.net The broad spectrum of biological activities associated with 1,2,4-triazole derivatives includes antibacterial, anticonvulsant, anti-inflammatory, and antitubercular properties. nih.govresearchgate.netbohrium.com
Aniline Moiety: Aniline, or aminobenzene, is a primary aromatic amine that serves as a foundational building block in synthetic chemistry. bloomtechz.com Its structural versatility and reactivity make it a common starting material or intermediate in the synthesis of numerous compounds. bloomtechz.comcresset-group.com In drug development, the aniline moiety is a key component in various pharmaceuticals, including sulfonamide antibiotics (e.g., sulfamethoxazole) and analgesics. bloomtechz.com The amino group on the aromatic ring can be readily modified, allowing chemists to fine-tune the pharmacological properties of a drug candidate, such as its solubility, bioavailability, and selectivity for its target receptor. cresset-group.com
Structural Characteristics and Chemical Precursors of Related Compounds
The structure of 3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline combines the aromatic aniline core with the heterocyclic 1,2,4-triazole ring. The 1,2,4-triazole itself exists in two tautomeric forms, 1H and 4H, which can interconvert rapidly. chemicalbook.comijsr.net In the specified compound, the presence of a methyl group on the N4 nitrogen atom locks the ring in the 4H-tautomeric form.
The synthesis of such a molecule would logically proceed by forming either the triazole ring onto a pre-functionalized aniline precursor or by coupling a pre-formed triazole unit with an appropriate aniline derivative. General synthetic routes for 1,2,4-triazole rings often involve the cyclization of intermediates like thiosemicarbazides or the reaction of hydrazides with other reagents. wikipedia.orgresearchgate.netktu.edu.trmdpi.com
Plausible Chemical Precursors:
Based on established synthetic methodologies for related heterocyclic compounds, the following are potential precursors for the synthesis of this compound:
| Precursor Type | Specific Example | Role in Synthesis |
| Aniline-based Precursor | 3-Aminophenylacetonitrile | Provides the aniline ring and the methylene (B1212753) bridge. The nitrile group can be converted into the triazole ring. |
| Aniline-based Precursor | Methyl (3-aminophenyl)acetate | The ester functionality can be converted to a hydrazide, a key intermediate for triazole formation. |
| Triazole-based Precursor | 3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole | Provides the complete triazole-methyl fragment, which could be coupled with an aniline derivative. |
| Triazole-based Precursor | 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde | The aldehyde can be used to form the methylene bridge link to the aniline ring via reductive amination. |
The characterization of such compounds relies heavily on spectroscopic techniques.
Spectroscopic Data for Related Structures:
| Technique | Expected Characteristics for 1,2,4-Triazole Derivatives |
| Infrared (IR) Spectroscopy | Absorption bands for C=N stretching are typically observed in the region of 1600-1411 cm⁻¹. N=N stretching appears around 1570-1550 cm⁻¹. ijsr.net |
| Nuclear Magnetic Resonance (NMR) | In ¹H NMR, the chemical shifts of the triazole ring protons are distinct. For the parent 1H-1,2,4-triazole, protons appear at approximately 7.92 ppm and 8.85 ppm. chemicalbook.com The methyl group protons on the nitrogen would likely appear as a singlet in the aliphatic region. |
| Ultraviolet (UV) Spectroscopy | Unsubstituted 1,2,4-triazole shows weak absorption around 205 nm. ijsr.net Substitution on the ring system will shift this absorption. |
These structural and synthetic considerations are fundamental to the study and potential application of this compound in various fields of chemical research.
Structure
3D Structure
Properties
CAS No. |
1368886-88-7 |
|---|---|
Molecular Formula |
C10H12N4 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-[(4-methyl-1,2,4-triazol-3-yl)methyl]aniline |
InChI |
InChI=1S/C10H12N4/c1-14-7-12-13-10(14)6-8-3-2-4-9(11)5-8/h2-5,7H,6,11H2,1H3 |
InChI Key |
ZVMINLWYOWAPTB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1CC2=CC(=CC=C2)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 4 Methyl 4h 1,2,4 Triazol 3 Yl Methyl Aniline and Analogues
Direct Synthesis Approaches for Triazolyl-Substituted Anilines
Direct synthesis methods focus on constructing the core structure of triazolyl-substituted anilines in a convergent manner. These strategies often involve the formation of the 1,2,4-triazole (B32235) ring as a key step, with the aniline (B41778) or a precursor already attached to one of the building blocks.
Multi-component Reaction Pathways
Multi-component reactions (MCRs) offer an efficient route to complex molecules like triazolyl-substituted anilines by combining three or more reactants in a single step. These reactions are highly valued for their atom economy and ability to rapidly generate molecular diversity. For the synthesis of 1,2,4-triazole derivatives, MCRs can be designed to incorporate an aniline functionality. While a specific MCR for 3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline is not extensively detailed in the literature, analogous syntheses of 1-aryl-1,2,4-triazoles can be achieved directly from anilines, aminopyridines, and pyrimidines, showcasing the feasibility of this approach.
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |
| Aniline | Amino Pyridine | Pyrimidine | 1-Aryl-1,2,4-triazole | (Tam et al., 2013) |
Cyclization Reactions for 1,2,4-Triazole Ring Formation from Relevant Precursors
The formation of the 1,2,4-triazole ring through cyclization is a cornerstone of the synthesis of these compounds. This approach typically involves the reaction of a hydrazine (B178648) derivative with a compound containing a carbon-nitrogen triple bond or a related functional group. For the synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives, a common strategy involves the reaction of a hydrazine with an isothiocyanate, followed by cyclization. nih.gov For instance, the reaction of hydrazine with methyl isothiocyanate can lead to a thiosemicarbazide (B42300) intermediate, which upon cyclization under basic conditions, yields the 4-methyl-1,2,4-triazole-3-thione. Subsequent functionalization at the 3-position can then be performed.
Another relevant cyclization strategy involves the reaction of amidrazones with various reagents. Amidrazones, which can be derived from nitriles, serve as versatile precursors for the 1,2,4-triazole ring.
Functional Group Interconversions Leading to the Aniline Moiety
In cases where the triazole-substituted aromatic ring is synthesized with a different functional group in place of the amine, a subsequent functional group interconversion is necessary.
Reduction Strategies for Nitro or Related Aromatic Precursors
A widely employed and effective strategy for the synthesis of anilines is the reduction of a corresponding nitroaromatic compound. semanticscholar.org This two-step approach involves the nitration of an aromatic precursor followed by the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation, offering a range of selectivities and reaction conditions.
Commonly used methods for the reduction of nitroarenes to anilines include catalytic hydrogenation with H2 gas over a metal catalyst such as palladium on carbon (Pd/C), or the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). semanticscholar.org More modern and milder methods have also been developed, including the use of reagents like decaborane in the presence of Pd/C.
| Reducing Agent | Catalyst | Conditions | Key Features |
| H₂ | Pd/C | Varies | Common, efficient |
| Fe | HCl | Varies | Classical, cost-effective |
| Decaborane | Pd/C | Reflux | High yields, chemoselective |
Aniline Coupling Strategies
While less common for the direct synthesis of the target compound, coupling strategies can be employed to form the aniline moiety. These methods typically involve the reaction of an amine or an ammonia (B1221849) equivalent with an activated aromatic ring. However, for the synthesis of primary anilines, the reduction of a nitro group is generally a more straightforward and widely used approach.
Catalytic and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally friendly methods.
The synthesis of triazole derivatives has benefited significantly from the use of transition metal catalysts. For example, copper-catalyzed reactions are frequently used in the formation of triazole rings. Palladium and copper co-catalyzed reactions have been employed for coupling and cyclization reactions to build complex heterocyclic systems. nih.govmanipal.edu
In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes. This includes the use of microwave-assisted synthesis to accelerate reaction times and reduce energy consumption. Furthermore, the development of metal-free reaction conditions and the use of greener solvents and reagents are active areas of research. For instance, visible light-induced cyclization reactions have been reported for the synthesis of 1,2,4-triazoles, offering a milder and more environmentally benign alternative to traditional thermal methods. nih.gov
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering substantial advantages over conventional heating methods. pnrjournal.com This approach utilizes the ability of polar molecules to convert electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. pnrjournal.com For the synthesis of 1,2,4-triazole analogues, this technology significantly reduces reaction times, improves yields, and promotes cleaner, more eco-friendly processes. pnrjournal.comnih.gov
The efficiency of microwave irradiation is particularly notable in condensation and cyclization reactions required for forming the triazole ring. For instance, in the synthesis of certain 4-(benzylideneamino)-1,2,4-triazole-5(4H)-thione derivatives, microwave-assisted condensation was completed in just 10–25 minutes with yields up to 97%, whereas the same reaction under conventional heating required 290 minutes and yielded only 78%. nih.gov Similarly, piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives were synthesized in 30 minutes under microwave irradiation with a 96% yield, a dramatic improvement over the 27 hours needed with traditional heating. nih.gov
The benefits of this methodology extend across a wide range of 1,2,4-triazole derivatives, highlighting its versatility and efficiency. scielo.org.zanih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for 1,2,4-Triazole Analogues
| Derivative Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 4-(benzylideneamino)-1,2,4-triazole-5(4H)-thione | Microwave-Assisted | 10–25 minutes | ~97% | nih.gov |
| Conventional Heating | 290 minutes | ~78% | nih.gov | |
| Piperazine-azole-fluoroquinolone derivative | Microwave-Assisted | 30 minutes | ~96% | nih.gov |
| Conventional Heating | 27 hours | Not specified | nih.gov | |
| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Microwave-Assisted | 33–90 seconds | ~82% | nih.gov |
| Conventional Heating | Several hours | Not specified | nih.gov |
Transition Metal-Catalyzed Coupling and Cyclization Reactions
Transition metals, particularly copper, play a pivotal role in the synthesis of 1,2,4-triazoles by catalyzing key C-N bond-forming and cyclization steps. acs.org These catalysts offer efficient pathways to construct the triazole core from readily available starting materials, often under milder conditions than non-catalyzed methods. acs.org
A significant breakthrough was the development of a copper-catalyzed synthesis of 1,2,4-triazole derivatives from the coupling of amidines with nitriles. acs.org This represented one of the first examples of using transition-metal catalysis to access this heterocyclic system from simple precursors. acs.org Copper catalysts, such as Cu(OAc)2, are effective in one-pot procedures that involve the sequential intermolecular addition of hydroxylamine to a nitrile to form an amidoxime, followed by copper-catalyzed treatment with another nitrile and subsequent intramolecular dehydration and cyclization. isres.org This strategy is notable for its tolerance of a wide range of functional groups. isres.org
Other transition metals have also been employed. Silver (Ag) catalysts, for example, can be used to produce 1,3-disubstituted-1,2,4-triazoles from aryl diazonium salts and isocyanide via [3+2] cycloaddition with high selectivity and yields up to 88%. frontiersin.org The choice of metal can influence the regioselectivity of the reaction, as using a copper catalyst in the same system can lead to 1,5-disubstituted-1,2,4-triazoles instead. frontiersin.org The synthesis of complex ligands and their coordination with first-row transition metals like manganese, iron, cobalt, and nickel has also been explored to create intricate molecular architectures based on the 1,2,4-triazole unit. nih.gov
Table 2: Examples of Transition Metal-Catalyzed Syntheses of 1,2,4-Triazole Analogues
| Catalyst | Starting Materials | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Copper (e.g., Cu(OAc)2) | Nitriles and Hydroxylamine | One-pot coupling and cyclization | Tolerates various functional groups; proceeds without inert environment. | acs.orgisres.org |
| Copper | Amidines and Nitriles | Coupling and aerobic oxidative dehydrogenation | One of the first transition-metal-catalyzed methods from simple precursors. | acs.org |
| Silver (Ag(I)) | Aryl diazonium salts and Isocyanide | [3+2] Cycloaddition | Produces 1,3-disubstituted-1,2,4-triazoles with high selectivity (88% yield). | frontiersin.org |
| Palladium/Copper | Alkynes, Trimethylsilyl azide, DMSO | Three-component cycloaddition | Bimetallic system for the synthesis of 1,2,3-triazoles, a related isomer. | frontiersin.org |
Catalyst-Free and Solvent-Free Methodologies
In line with the principles of green chemistry, significant efforts have been directed toward developing synthetic routes to 1,2,4-triazoles that eliminate the need for catalysts and/or solvents. These methods reduce environmental impact, simplify purification processes, and lower costs.
Catalyst-free synthesis of functionalized 1,2,4-triazoles has been successfully achieved through the reaction of arylidene thiazolone with aryl or alkyl hydrazines. rsc.org This reaction proceeds via a ring-opening and intramolecular cyclization mechanism, demonstrating broad substrate scope and applicability to both batch and continuous flow synthesis on a gram scale. rsc.org Metal-free approaches have also been developed for synthesizing 1,3,5-trisubstituted-1,2,4-triazoles through a [3+2] cycloaddition/decarboxylation reaction between aryl diazonium salts and azalactic acid. frontiersin.org
Solvent-free conditions represent another important green chemistry advancement. The synthesis of 3,4,5-trisubstituted 1,2,4-triazoles can be performed under solvent-free conditions at 80°C using a recyclable HClO4-SiO2 catalyst, achieving moderate to high yields (55%–95%). frontiersin.orgnih.gov This method's advantages include good tolerance for various substituents and the ability to reuse the catalyst multiple times. frontiersin.orgnih.gov Additionally, oxidant- and metal-free three-component reactions involving isothiocyanates, amidines, and hydrazines have been designed to proceed without external catalysts, ligands, or metals, forming new C–N bonds in a one-pot [2+1+2] cyclization process. isres.org
Table 3: Eco-Friendly Synthetic Approaches to 1,2,4-Triazole Analogues
| Methodology | Starting Materials | Key Conditions | Advantages | Reference |
|---|---|---|---|---|
| Catalyst-Free | Arylidene thiazolone and Aryl/Alkyl hydrazines | Ring opening/intramolecular cyclization | Eliminates catalyst; suitable for gram-scale and continuous flow. | rsc.org |
| Metal-Free | Aryl diazonium salts and Azalactic acid | [3+2] Cycloaddition/decarboxylation | Avoids transition metal contamination. | frontiersin.org |
| Solvent-Free | Amidrazones and Anhydrides | 80°C, HClO4-SiO2 catalyst | Eliminates solvent; catalyst is recyclable; yields of 55-95%. | frontiersin.orgnih.gov |
| Catalyst- and Oxidant-Free | Isothiocyanates, Amidines, Hydrazines | Three-component [2+1+2] cyclization | One-pot synthesis without external additives. | isres.org |
Chemical Reactivity and Derivatization of 3 4 Methyl 4h 1,2,4 Triazol 3 Yl Methyl Aniline
Reactions at the 1,2,4-Triazole (B32235) Core
The 1,2,4-triazole ring is an aromatic heterocycle characterized by the presence of three nitrogen atoms, which results in a π-electron deficient system. This property significantly influences its reactivity. The carbon atoms of the ring are generally resistant to electrophilic attack but are susceptible to nucleophilic substitution under certain conditions.
Electrophilic Substitution Reactions on the Triazole Ring
Due to the low electron density at the carbon atoms of the 1,2,4-triazole ring, electrophilic substitution on the carbon skeleton is highly unfavorable. chemicalbook.com Instead, electrophilic attack occurs readily on the nitrogen atoms, which possess high electron density. chemicalbook.com For the N-substituted 4-methyl-1,2,4-triazole moiety in the target compound, the primary site of such reactions would be the N1 or N2 atoms, though these reactions are less common than those involving N-unsubstituted triazoles. Protonation, for instance, readily occurs on a ring nitrogen in the presence of strong acids. chemicalbook.com
Nucleophilic Additions and Substitutions on the Triazole Ring
The carbon atoms in the 1H-1,2,4-triazole ring are π-deficient, making them susceptible to nucleophilic substitution, particularly when a suitable leaving group is present on the ring. chemicalbook.com While the parent compound does not have an inherent leaving group on the triazole core, derivatization to introduce one could open pathways for nucleophilic attack. Furthermore, the 1,2,4-triazole moiety itself can act as a nucleophile in reactions with electrophiles like chloroquinolines, though this typically involves an N-H group not present in the N-methylated subject compound. researchgate.netresearchgate.net
Oxidative Coupling Reactions
Recent advancements in catalysis have enabled C-H functionalization on triazole rings. Palladium-catalyzed oxidative coupling reactions can be used to form bonds between the C5 carbon of a 1,2,3-triazole N-oxide and other heterocycles. rsc.org Similarly, copper-catalyzed oxidative coupling reactions have been developed for the synthesis of 1,2,4-triazole derivatives from amidines and nitriles, suggesting the potential for direct C-H functionalization on the triazole core under specific oxidative conditions. organic-chemistry.orgacs.org Such reactions could potentially be applied to the C5 position of the 4-methyl-1,2,4-triazolyl group to introduce new substituents.
Reactivity of the Aromatic Aniline (B41778) System
The aniline portion of the molecule is characterized by the primary amino group (-NH₂) attached to a benzene (B151609) ring. This group is strongly electron-donating, which highly activates the aromatic ring toward electrophilic substitution and provides a site for various functional group transformations.
Electrophilic Aromatic Substitutions on the Aniline Ring
The -NH₂ group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). libretexts.orgbyjus.com This high reactivity, however, can lead to challenges such as polysubstitution and incompatibility with certain catalysts. libretexts.orglibretexts.org
Halogenation : Aniline and its derivatives react rapidly with bromine water, often leading to polysubstitution. libretexts.org The reaction of aniline with bromine water at room temperature typically yields a white precipitate of the 2,4,6-tribromo derivative. byjus.com To achieve monosubstitution, less reactive conditions are necessary, such as using bromine in a non-polar solvent. youtube.com
Nitration : Direct nitration of aniline with a mixture of nitric acid and sulfuric acid is problematic. The strongly acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, leading to significant amounts of the meta-nitro product and oxidative decomposition. chemistrysteps.compearson.com To achieve ortho and para nitration, the reactivity of the amino group must be moderated. This is commonly done by protecting the amine as an acetanilide. The acetyl group reduces the activating effect of the amine, allowing for controlled nitration, primarily at the para position. The protecting group can then be removed by hydrolysis. libretexts.org
Sulfonation : Aniline reacts with sulfuric acid to form anilinium hydrogen sulfate. Upon heating, this rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid). byjus.com
Friedel-Crafts Reactions : Aniline does not undergo Friedel-Crafts alkylation or acylation. The basic amino group reacts with the Lewis acid catalyst (e.g., AlCl₃) to form a complex, which deactivates the ring towards electrophilic attack. libretexts.orgallen.in This limitation can also be overcome by protecting the amino group as an amide. libretexts.org
| Reaction | Reagent(s) | Typical Outcome on Aniline | Controlling Strategy |
|---|---|---|---|
| Bromination | Br₂/H₂O | Polysubstitution (2,4,6-tribromoaniline) byjus.comlibretexts.org | Use Br₂ in a non-polar solvent for monosubstitution. youtube.com |
| Nitration | HNO₃/H₂SO₄ | Mixture of isomers (significant meta) and oxidation products. chemistrysteps.com | Protect amine as acetanilide before nitration, followed by hydrolysis. libretexts.org |
| Sulfonation | Conc. H₂SO₄, heat | Forms p-aminobenzenesulfonic acid (sulfanilic acid). byjus.com | N/A |
| Friedel-Crafts Acylation/Alkylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | No reaction due to catalyst complexation. allen.in | Protect amine as acetanilide. libretexts.org |
Transformations of the Primary Amine Functionality
The primary amine group itself is a versatile functional handle for derivatization.
Acylation : The amine reacts readily with acyl chlorides or acid anhydrides to form amides. For example, reaction with ethanoyl chloride produces N-phenylethanamide (acetanilide). chemguide.co.uk This transformation is key to the protecting group strategy mentioned previously.
Alkylation : The reaction of the primary amine with halogenoalkanes can produce secondary and tertiary amines, and eventually quaternary ammonium salts. The reaction typically proceeds in a stepwise manner. chemguide.co.uk
Diazotization : Primary arylamines react with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form stable arenediazonium salts. libretexts.org These salts are highly valuable synthetic intermediates. The diazonio group can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer reactions, allowing for the introduction of groups such as -Cl, -Br, -CN, -OH, and -H. libretexts.org
| Transformation | Reagent(s) | Product Type | Significance |
|---|---|---|---|
| Acylation | Acyl chlorides, Acid anhydrides | Amide (e.g., Acetanilide) chemguide.co.uk | Amine protection, modulation of ring activity. libretexts.org |
| Alkylation | Halogenoalkanes (e.g., R-Br) | Secondary/Tertiary Amine chemguide.co.uk | Introduction of alkyl substituents on nitrogen. |
| Diazotization | NaNO₂/HCl (0-5 °C) | Arenediazonium Salt libretexts.org | Versatile intermediate for Sandmeyer and related reactions. libretexts.org |
Transformations Involving the Methylene (B1212753) Bridge
The methylene group, being at a benzylic position, exhibits enhanced reactivity due to the resonance stabilization of potential radical or cationic intermediates by the adjacent aromatic ring. chemistrysteps.comkhanacademy.orgyoutube.com This unique positioning allows for specific oxidative, reductive, and carbon-carbon bond-forming reactions.
Oxidation and Reduction Chemistry
Oxidation: The benzylic carbon in 3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline is susceptible to oxidation to form a carbonyl group, yielding the corresponding benzoyl-1,2,4-triazole derivative. This transformation requires at least one hydrogen atom on the benzylic carbon. chemistrysteps.com Strong oxidizing agents, such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under acidic conditions, are capable of this conversion. chemistrysteps.com It is important to note that these harsh conditions can also lead to the oxidation of the aniline group, potentially resulting in the formation of nitro compounds or colored polymeric materials. researchgate.netresearchgate.net Milder, more selective reagents could potentially achieve the desired transformation while preserving the aniline functionality.
Simultaneously, the aniline moiety itself is prone to oxidation. nih.gov Depending on the oxidant and reaction conditions, aniline can be converted to various products, including azoxybenzenes, nitrobenzenes, and benzoquinones. researchgate.netresearchgate.netnih.gov The use of protecting-group-free methods with reagents like phenyliodine(III) diacetate (PIDA) can generate electrophilic N-aryl nitrenoid intermediates, which can then undergo intramolecular reactions. organic-chemistry.org
Reduction: The methylene bridge is in a reduced aliphatic state and is generally resistant to further reduction under standard catalytic hydrogenation conditions that might, for example, reduce a nitro group. Cleavage of the C-N or C-C bonds at the benzylic position would require harsh reductive conditions not typically employed in routine derivatization.
Carbon-Carbon Bond Forming Reactions
The formation of new carbon-carbon bonds at the methylene bridge is a potential, though challenging, transformation. The benzylic protons are not sufficiently acidic for easy deprotonation and subsequent alkylation. However, specialized methods involving the generation of a benzylic radical or carbocation could facilitate such reactions.
Radical Halogenation: Free radical bromination, often using N-Bromosuccinimide (NBS) with a radical initiator, can selectively introduce a halogen at the benzylic position. chemistrysteps.comyoutube.com This reaction proceeds via a resonance-stabilized benzylic radical. khanacademy.orgyoutube.com The resulting benzylic halide is a versatile intermediate for subsequent nucleophilic substitution reactions, including those with carbon nucleophiles (e.g., cyanides, organocuprates), thereby forming a new C-C bond.
Friedel-Crafts Type Reactions: Activation of the benzylic position to form a carbocation could allow for Friedel-Crafts-type alkylation of other aromatic compounds. chemistrysteps.com This typically requires a leaving group on the methylene carbon and a Lewis acid catalyst. The stability of the benzylic carbocation, enhanced by resonance with the phenyl ring, is a key driving force for such reactions. khanacademy.orgyoutube.com
Enzymatic and Biomimetic Approaches: Modern synthetic methods have explored enzymatic pathways for C-C bond formation. For instance, iron-dependent oxygenases can catalyze oxidative cyclization reactions that proceed through the formation of a benzylic radical and subsequent oxidation to a carbocation, which then undergoes a Friedel-Crafts-like ring closure. nih.gov While not directly applied to this specific molecule, these approaches suggest potential future avenues for complex C-C bond formations.
Strategies for Derivatization and Functionalization
The primary amine of the aniline group is the most accessible site for derivatization, providing a straightforward handle for introducing a wide variety of functional groups and building larger molecular architectures.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The nucleophilic aniline nitrogen can be readily alkylated using alkyl halides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. A range of bases can be employed, from common carbonates like K₂CO₃ to stronger bases like sodium hydride (NaH) or solid-supported bases such as CsF-Celite. researchgate.net The choice of solvent and base can influence the degree of alkylation, allowing for the synthesis of secondary or tertiary amines.
N-Acylation: The reaction of the aniline with acylating agents such as acid chlorides or anhydrides provides a reliable method for the synthesis of amides. This transformation is often performed in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the acid produced. studylib.net Alternatively, coupling reagents can be used to form the amide bond directly from a carboxylic acid. N-acylbenzotriazoles have also been shown to be effective acylating agents for amines and sulfonamides. organic-chemistry.orgresearchgate.net
| Reaction Type | Reagent Class | Typical Conditions | Product |
| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, CsF-Celite), Solvent (e.g., ACN, DMF) | Secondary/Tertiary Amine |
| N-Acylation | Acyl Chloride (RCOCl) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF) | Amide |
| N-Acylation | Acid Anhydride ((RCO)₂O) | Base or Acid Catalyst, Heat | Amide |
| N-Acylation | Carboxylic Acid (RCOOH) | Coupling Agent (e.g., EDC, HATU), Base, Solvent (e.g., DMF) | Amide |
Table 1: General Conditions for N-Alkylation and N-Acylation of the Aniline Moiety.
Formation of Macrocycles and Polymeric Architectures
The bifunctional nature of this compound, possessing a reactive amine and multiple sites for further functionalization (the aromatic ring and the triazole), makes it an attractive building block for supramolecular chemistry.
Macrocycles: Triazole-containing macrocycles are of significant interest in medicinal and materials chemistry. thieme-connect.de The synthesis of these structures often relies on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The subject compound can be envisioned as a key component in macrocycle synthesis. For instance, the aniline nitrogen could react with one end of a difunctional linker molecule (e.g., a diacyl chloride). If the opposite end of the aniline derivative is functionalized with a complementary reactive group (e.g., an alkyne or azide for a "click" reaction), cyclization can be achieved by reacting with the other end of the linker. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a particularly powerful tool for forming the triazole linkages within a macrocyclic framework. nih.govnih.gov
Advanced Structural Analysis and Elucidation of 3 4 Methyl 4h 1,2,4 Triazol 3 Yl Methyl Aniline Derivatives
Single Crystal X-ray Diffraction for Solid-State Structure Determination
In the solid state, the conformation of a molecule is often influenced by the stabilizing forces of the crystal lattice. For derivatives of 3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline, a key conformational feature is the dihedral angle between the aniline (B41778) and triazole rings. In a related structure, the dihedral angle between a benzene (B151609) ring and a triazole ring was found to be 33.40 (5)°. nih.gov This twist is a common feature in such linked aromatic systems, arising from a balance between steric hindrance and the energetic preference for planar conformations that would maximize π-system overlap.
The methylene (B1212753) bridge connecting the two ring systems provides significant conformational flexibility. The torsion angles around the C-C-N bonds of this linker would dictate the relative orientation of the aromatic moieties. These angles are, in turn, governed by the minimization of steric strain and the optimization of intermolecular interactions within the crystal.
Tautomerism is a potential consideration for the 1,2,4-triazole (B32235) ring system. While the 4-methyl substitution in the target compound locks the tautomeric form of that specific nitrogen, other nitrogen atoms in the ring could potentially be protonated, leading to different tautomers. However, in the solid state, it is typical for one tautomeric form to be strongly preferred due to its stability and its ability to form favorable intermolecular interactions. 1,2,4-triazole itself can exist in two tautomeric forms, but in the crystalline state, one form generally predominates. wikipedia.org
The way molecules arrange themselves in a crystal, known as crystal packing, is directed by a variety of non-covalent intermolecular forces. For a molecule like this compound, these interactions are expected to include hydrogen bonding, π–π stacking, and van der Waals forces.
The aniline moiety, with its -NH2 group, is a potent hydrogen bond donor. The nitrogen atoms of the 1,2,4-triazole ring are potential hydrogen bond acceptors. This combination allows for the formation of robust hydrogen-bonding networks. For instance, in the crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, molecules are linked by O—H⋯N hydrogen bonds into chains. nih.gov Similarly, N—H⋯N interactions would be expected to be a dominant feature in the crystal packing of the title compound, potentially forming chains or sheets.
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₉N₃OS |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.3975 (10) |
| b (Å) | 10.0099 (19) |
| c (Å) | 18.311 (3) |
| β (°) | 91.010 (3) |
| Volume (ų) | 989.2 (3) |
| Z | 4 |
| Key Intermolecular Interactions | O—H⋯N hydrogen bonds, C—H⋯N interactions, π–π stacking |
Advanced Spectroscopic Characterization for Structural Assessment in Solution and Solid State
Spectroscopic techniques are essential for confirming molecular structure, analyzing functional groups, and providing information about the molecule's electronic environment.
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would allow for the unambiguous assignment of all proton and carbon signals.
Based on data from analogous structures, the expected chemical shifts can be predicted. researchgate.neturfu.ruresearchgate.net The ¹H NMR spectrum would likely show distinct signals for the aromatic protons on the aniline ring, a singlet for the triazole proton, a singlet for the bridging methylene protons, and a singlet for the N-methyl protons. The protons of the aniline ring would appear as a complex multiplet in the aromatic region (approximately 6.5-7.5 ppm). The methylene bridge protons would likely be a singlet around 4.0-5.0 ppm. The N-methyl protons would be a sharp singlet further upfield, likely in the 3.5-4.0 ppm range, and the triazole C-H proton would be a singlet in the 8.0-8.5 ppm region.
The ¹³C NMR spectrum would complement this, showing distinct signals for each unique carbon atom. The aromatic carbons of the aniline ring would resonate between 110 and 150 ppm, while the triazole ring carbons would appear further downfield, typically between 140 and 160 ppm. researchgate.net The methylene bridge carbon would be expected in the 30-40 ppm range, and the N-methyl carbon would be in a similar region.
Multi-dimensional techniques would be crucial for definitive assignments. A COSY (Correlation Spectroscopy) experiment would reveal proton-proton coupling networks, helping to assign the adjacent protons on the aniline ring. An HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton with its directly attached carbon atom. Finally, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would show correlations between protons and carbons that are two or three bonds away, which is invaluable for connecting the different fragments of the molecule, for instance, linking the methylene protons to the carbons of both the triazole and aniline rings.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aniline-CH | 6.5 - 7.5 | 110 - 135 |
| Aniline C-N & C-C(H₂) | - | 135 - 150 |
| Triazole-CH | 8.0 - 8.5 | 140 - 150 |
| Triazole C-substituted | - | 150 - 160 |
| -CH₂- | 4.0 - 5.0 | 30 - 40 |
| N-CH₃ | 3.5 - 4.0 | 30 - 40 |
| -NH₂ | 3.5 - 5.0 (broad) | - |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These two techniques are often complementary.
For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group on the aniline ring would appear as two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. researchgate.net The aliphatic C-H stretching of the methyl and methylene groups would be found just below 3000 cm⁻¹.
The "fingerprint region" (below 1600 cm⁻¹) contains a wealth of structural information. C=C stretching vibrations within the aniline ring and C=N stretching from the triazole ring would appear in the 1450-1650 cm⁻¹ range. researchgate.netnih.gov The N-H bending vibration of the amine group typically appears around 1600 cm⁻¹. The various in-plane and out-of-plane bending vibrations of the C-H bonds and the ring breathing modes of both aromatic systems would also be present in this region, providing a unique fingerprint for the compound. aip.org
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aniline N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Aniline N-H | Scissoring (Bend) | 1590 - 1650 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (CH₂, CH₃) | Stretch | 2850 - 3000 |
| Aromatic C=C | Ring Stretch | 1450 - 1600 |
| Triazole C=N | Ring Stretch | 1500 - 1650 |
| Triazole N-N | Ring Stretch | 1400 - 1450 |
| C-N | Stretch | 1150 - 1250 |
High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. Techniques like electrospray ionization (ESI) are commonly used for this purpose. For this compound (C₉H₁₀N₄), the expected monoisotopic mass is 174.09055 Da. uni.lu HRMS would be able to confirm this mass with high accuracy (typically within 5 ppm).
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the protonated molecule ([M+H]⁺). This provides valuable structural information by revealing how the molecule breaks apart under energetic conditions. For the title compound, the structure contains a benzylamine-like core. A common fragmentation pathway for protonated benzylamines is the loss of ammonia (B1221849) (NH₃). nih.govnih.gov However, in this case, the amine is on the phenyl ring, not directly attached to the methylene bridge.
The most likely fragmentation pathways would involve the cleavage of the bonds at the benzylic position. A primary fragmentation would be the cleavage of the C-C bond between the methylene group and the aniline ring, or the C-C bond between the methylene group and the triazole ring. Cleavage of the methylene-aniline bond would likely lead to the formation of a stable tropylium-like ion or a benzyl (B1604629) cation at m/z 91, which is a common fragment for benzyl-containing compounds. stevens.edu Another significant fragmentation could involve the loss of the triazole ring or parts of it.
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₉H₁₁N₄⁺ | 175.0978 | Protonated molecular ion |
| [M+Na]⁺ | C₉H₁₀N₄Na⁺ | 197.0797 | Sodium adduct |
| Fragment 1 | C₇H₈N⁺ | 106.0651 | Loss of methyl-triazole moiety |
| Fragment 2 | C₃H₄N₃⁺ | 82.0400 | Methyl-triazole cation |
| Fragment 3 | C₇H₇⁺ | 91.0542 | Tropylium ion from cleavage and rearrangement |
Chiroptical Spectroscopy (if chiral derivatives are studied)
A thorough review of scientific literature reveals that specific studies focusing on the chiroptical spectroscopy of chiral derivatives of this compound have not yet been published. The parent compound itself is achiral. Chirality could be introduced into its derivatives, for instance, by substitution on the aniline ring with a chiral moiety or by creating a stereocenter on the methylene bridge. Should such chiral derivatives be synthesized, chiroptical spectroscopy would be an indispensable tool for their stereochemical characterization.
Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for determining the absolute configuration (AC) and studying the conformational properties of chiral molecules in solution. nih.govmdpi.comnih.gov
Theoretical Framework and Application
The determination of the absolute configuration of a chiral molecule using chiroptical spectroscopy involves a comparison of experimentally measured spectra with spectra calculated quantum-mechanically for an enantiomer of a known configuration. nih.govmtoz-biolabs.com
Conformational Search: For a flexible molecule, the first step is a comprehensive conformational search using computational methods to identify all stable low-energy conformers.
Quantum-Mechanical Calculations: The ECD and VCD spectra for each stable conformer are then calculated using methodologies like Density Functional Theory (DFT). purechemistry.org
Spectral Averaging: The final predicted spectrum is obtained by averaging the spectra of the individual conformers, weighted by their calculated Boltzmann populations.
Comparison and Assignment: The calculated spectrum is then compared to the experimental ECD or VCD spectrum. A good match between the experimental spectrum and the spectrum calculated for a specific enantiomer (e.g., the R-enantiomer) allows for the unambiguous assignment of the absolute configuration of the synthesized compound. mtoz-biolabs.com
For chiral derivatives of this compound, the chromophores present—the aniline and the 1,2,4-triazole rings—would give rise to characteristic electronic transitions in the UV region, making ECD a suitable technique. VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared radiation, would provide detailed information about the molecule's three-dimensional structure, as every vibrational mode of a chiral molecule can potentially be VCD active. nih.govnih.gov This makes VCD particularly powerful for molecules with multiple stereocenters or significant conformational flexibility. mdpi.com
Hypothetical Chiroptical Data
In the absence of experimental data, the following tables illustrate the kind of information that would be generated in a chiroptical study of a hypothetical chiral derivative, such as (R)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)phenyl)ethan-1-ol.
Table 1: Hypothetical Experimental and Calculated ECD Data
| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε (M⁻¹cm⁻¹) for (R)-enantiomer |
| 215 | +12.5 | +14.2 |
| 240 | -8.3 | -9.1 |
| 275 | +5.1 | +4.8 |
This table is for illustrative purposes only and does not represent actual experimental data.
Table 2: Hypothetical Experimental and Calculated VCD Data
| Wavenumber (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA (x 10⁻⁵) for (R)-enantiomer | Vibrational Assignment |
| 1605 | -2.5 | -2.8 | Aromatic C=C stretch |
| 1510 | +1.8 | +2.1 | Triazole C=N stretch |
| 1350 | +3.2 | +3.5 | C-O-H bend |
| 1100 | -4.1 | -4.5 | C-O stretch |
This table is for illustrative purposes only and does not represent actual experimental data.
The successful application of these methods would provide crucial structural information, confirming the outcome of asymmetric syntheses and enabling a deeper understanding of the structure-property relationships in this class of compounds.
Therefore, it is not possible to generate the requested article at this time due to the lack of specific scientific data for "3-[(4--methyl-4H-1,2,4-triazol-3-yl)methyl]aniline".
Mechanistic Organic Chemistry Studies of Transformations Involving 3 4 Methyl 4h 1,2,4 Triazol 3 Yl Methyl Aniline
Detailed Reaction Pathways for Synthesis of the Core Scaffold
The synthesis of the 4-methyl-1,2,4-triazole core, linked to an aniline (B41778) moiety via a methylene (B1212753) bridge, typically involves a multi-step process starting from a suitably substituted phenylacetonitrile (B145931) derivative. A common and effective route is the construction of the triazole ring from a thiosemicarbazide (B42300) intermediate. nih.govzsmu.edu.ua
One plausible pathway begins with 3-aminophenylacetonitrile. The synthesis can be conceptualized in the following stages:
Formation of an Imidate: The nitrile group of the starting material is converted to an imidate, often through the Pinner reaction, by treating it with an alcohol in the presence of a strong acid like HCl.
Reaction with Hydrazine (B178648): The imidate is then reacted with hydrazine (N₂H₄) to form an amidrazone. This step introduces the second and third nitrogen atoms required for the triazole ring.
Cyclization with a Carbon Source: The amidrazone intermediate undergoes cyclization with a one-carbon electrophile. To incorporate the N-methyl group, methyl isothiocyanate (MeNCS) is a common reagent. researchgate.net This reaction forms a thiosemicarbazide derivative which, upon heating in the presence of a base, cyclizes to form the 1,2,4-triazole-3-thione.
Desulfurization: The resulting triazole-thione is then desulfurized to yield the desired 1,2,4-triazole (B32235) ring. Raney Nickel is a classic reagent for this transformation, which proceeds via reductive cleavage of the carbon-sulfur bond. researchgate.net
Final Modification (if necessary): Depending on the starting material and protection strategies, a final step might be required to reveal the aniline functional group.
An alternative pathway involves the reaction of a hydrazide with methyl isothiocyanate to form a 1,4-disubstituted thiosemicarbazide, which is then cyclized under basic conditions. nih.gov For the target molecule, this would start from (3-aminophenyl)acetic hydrazide. The subsequent cyclization in an alkaline medium like potassium carbonate, followed by desulfurization, would lead to the final product. researchgate.net
Table 1: Proposed General Reaction Pathway
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Intermediate Product |
|---|---|---|---|---|
| 1 | (3-Nitrophenyl)acetonitrile | Hydrazine Hydrate | Ethanol (B145695), Reflux | 2-(3-Nitrophenyl)acetohydrazide |
| 2 | 2-(3-Nitrophenyl)acetohydrazide | Methyl Isothiocyanate | Ethanol, Reflux | 1-(2-(3-Nitrophenyl)acetyl)-4-methylthiosemicarbazide |
| 3 | 1-(2-(3-Nitrophenyl)acetyl)-4-methylthiosemicarbazide | Potassium Carbonate (aq.) | Reflux | 5-((3-Nitrophenyl)methyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |
| 4 | 5-((3-Nitrophenyl)methyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Raney Nickel | Ethanol, Reflux | 3-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-nitrobenzene |
This table presents a plausible synthetic route based on established methods for synthesizing 1,2,4-triazole derivatives. The nitro group is used as a precursor to the aniline, which is a common strategy in organic synthesis.
Kinetic and Thermodynamic Analyses of Key Organic Transformations
While specific kinetic and thermodynamic data for the synthesis of 3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline are not extensively reported in the literature, general principles of 1,2,4-triazole formation can be applied.
Kinetics: The rate-determining step in this synthetic sequence is often the intramolecular cyclization of the thiosemicarbazide intermediate. This step involves a nucleophilic attack of a nitrogen atom onto the thiocarbonyl carbon, followed by dehydration. The kinetics of this reaction are highly dependent on the reaction conditions.
pH: The cyclization is typically catalyzed by either acid or base. In basic media, deprotonation of the hydrazinic nitrogen enhances its nucleophilicity, accelerating the initial cyclization step. In acidic media, protonation of the thiocarbonyl group makes it more electrophilic and susceptible to nucleophilic attack.
Temperature: As with most chemical reactions, the rate of triazole formation increases with temperature. Refluxing conditions are commonly employed to provide the necessary activation energy for the cyclization and subsequent elimination steps. researchgate.netpreprints.org
Without specific experimental data, quantitative values for rate constants (k) or activation energies (Ea) cannot be provided. However, the reaction progress can be monitored using techniques like TLC, HPLC, or NMR spectroscopy to qualitatively assess reaction rates under different conditions.
Characterization of Reactive Intermediates and Transition States
The synthesis of 1,2,4-triazoles proceeds through several key reactive intermediates. In the pathway involving thiosemicarbazides, the primary intermediates are:
1,4-Disubstituted Thiosemicarbazide: This is a stable, isolable intermediate formed from the reaction of a hydrazide with an isothiocyanate. nih.gov Its structure can be confirmed using standard spectroscopic methods (NMR, IR, Mass Spectrometry). The IR spectrum would characteristically show N-H stretching, C=O stretching from the acyl group, and C=S stretching bands.
Cyclic Intermediate (Thiadiazoline derivative): The initial nucleophilic attack of the terminal nitrogen onto the thiocarbonyl carbon forms a five-membered heterocyclic intermediate. This species is generally not isolated as it readily undergoes elimination to form the aromatic triazole ring. Its existence is inferred from mechanistic principles.
Transition States: The transition states in this synthesis have not been experimentally characterized for this specific molecule but can be computationally modeled.
Cyclization Transition State: The transition state for the key cyclization step would involve the partial formation of a new nitrogen-carbon bond and the simultaneous breaking of the thiocarbonyl π-bond. The geometry would be a distorted five-membered ring. The energy of this transition state dictates the kinetic barrier of the cyclization.
Elimination Transition State: Following cyclization, the elimination of a water molecule proceeds through a transition state where the C-O(H) or C-S(H) bond is partially broken, and the C=N double bond of the aromatic ring is partially formed.
Computational studies using Density Functional Theory (DFT) could provide valuable insights into the energies and geometries of these transient species, helping to elucidate the reaction mechanism in greater detail.
Influence of Catalysts and Reaction Conditions on Reaction Outcomes
The outcome of the synthesis of 1,2,4-triazoles is highly sensitive to the choice of catalysts and reaction conditions. researchgate.netnih.gov
Catalysts:
Base Catalysis: The most common method for cyclizing thiosemicarbazides is through the use of a base. researchgate.net Strong bases like potassium hydroxide (B78521) or sodium hydroxide, as well as weaker bases like potassium carbonate or triethylamine, are effective. preprints.org The base facilitates the deprotonation of the N-H group, increasing its nucleophilicity and promoting the intramolecular cyclization.
Acid Catalysis: While less common for this specific route, acid catalysts like p-toluenesulfonic acid (PTSA) can be used in other methods of triazole synthesis, typically by activating a carbonyl or imidate group towards nucleophilic attack. frontiersin.org
Metal Catalysis: Modern synthetic methods for 1,2,4-triazoles sometimes employ metal catalysts. For instance, copper-catalyzed reactions can facilitate oxidative cyclization from amidines or other precursors. nih.govfrontiersin.org Nickel catalysts, such as Raney Nickel, are primarily used for specific transformations like desulfurization, as mentioned in the synthetic pathway. researchgate.net A nickel(II) chloride-promoted cascade annulation has also been reported for the synthesis of related triazolones. organic-chemistry.org
Reaction Conditions:
Solvent: The choice of solvent is crucial. Polar protic solvents like ethanol are frequently used as they can solvate the ionic intermediates and reagents involved. researchgate.netpreprints.org In some cases, high-boiling point polar aprotic solvents like DMF are used to achieve higher reaction temperatures. researchgate.net
Temperature: The reaction temperature significantly affects the reaction rate. Most cyclization and desulfurization steps are conducted under reflux conditions to ensure the reaction proceeds to completion in a reasonable timeframe. researchgate.net
Reactant Concentration: The concentration of reactants can influence reaction kinetics, particularly for bimolecular steps. However, for the unimolecular cyclization step, concentration has a less direct impact, although solvent effects can become more pronounced at high dilutions.
Table 2: Effect of Reaction Conditions on Synthesis
| Parameter | Condition | Effect on Reaction | Reference |
|---|---|---|---|
| Catalyst | Saturated aq. K₂CO₃ | Promotes basic cyclization of thiosemicarbazide intermediate. | researchgate.net |
| Raney Nickel | Effective for reductive desulfurization of the triazole-thione. | researchgate.net | |
| Copper Salts (e.g., CuCl₂) | Can catalyze oxidative C-H functionalization and cyclization in alternative routes. | nih.govfrontiersin.org | |
| Solvent | Ethanol | Common protic solvent, suitable for reflux conditions. | researchgate.netpreprints.org |
| DMF | High-boiling aprotic solvent, allows for higher temperatures. | researchgate.net |
| Temperature | Reflux | Increases reaction rate for cyclization and desulfurization steps. | researchgate.net |
By carefully selecting and optimizing these parameters, the synthesis of this compound can be controlled to achieve high yields and purity.
Advanced Applications in Materials Science and Coordination Chemistry
Coordination Chemistry and Ligand Properties
As a ligand, 3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline possesses multiple potential donor sites: the N1 and N2 nitrogen atoms of the triazole ring and the nitrogen atom of the aniline's amino group. This polydentate nature allows it to form stable chelate rings and polynuclear complexes with various transition metal ions. researchgate.net The coordination chemistry of 1,2,4-triazole (B32235) derivatives is rich, often leading to compounds with interesting structural and physical properties. researchgate.net
The synthesis of metal complexes with ligands analogous to this compound is typically achieved by reacting the ligand with a suitable metal salt (e.g., chlorides, acetates, or perchlorates) in a solvent like ethanol (B145695) or methanol. nih.gov The reaction mixture is often heated under reflux to facilitate complex formation, resulting in the precipitation of the crystalline product. nih.gov
The characterization of these complexes relies on a suite of spectroscopic and analytical techniques:
FT-IR Spectroscopy: Infrared spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. A shift in the stretching frequencies of the C=N and N-N bonds in the triazole ring, as well as the N-H bonds of the aniline (B41778) group, upon complexation provides direct evidence of bonding. ekb.eg The appearance of new low-frequency bands can often be assigned to metal-nitrogen (M-N) vibrations.
NMR Spectroscopy: 1H and 13C NMR spectroscopy helps to elucidate the structure of the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the protons and carbons near the coordinating nitrogen atoms indicate the sites of metal binding. nih.gov
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion, which helps in determining the coordination geometry. Ligand-to-metal charge transfer (LMCT) bands may also be observed. ekb.eg
Elemental Analysis: This technique confirms the stoichiometry of the metal complexes, ensuring the ratio of metal to ligand is consistent with the proposed structure. nih.gov
Table 1: Illustrative Spectroscopic Data for a Hypothetical Metal Complex of the Ligand (L = this compound)
| Technique | Free Ligand (L) - Expected Shifts | [M(L)2Cl2] Complex - Postulated Shifts | Interpretation of Change |
| FT-IR (cm-1) | ν(N-H): ~3400, ν(C=N): ~1610 | ν(N-H): ~3350, ν(C=N): ~1590 | Shift to lower wavenumbers indicates coordination through aniline and triazole nitrogens. |
| 1H NMR (ppm) | δ(NH2): ~5.0 | δ(NH2): Downfield shift (~5.5) | Deshielding of protons confirms the involvement of the amino group in coordination. |
| UV-Vis (nm) | π-π* transitions: ~280 | d-d transitions: Visible region (e.g., 400-700) | Appearance of new bands indicates the formation of a coordination complex. |
Based on studies of similar 1,2,4-triazole derivatives, this compound can exhibit several coordination modes: researchgate.net
Bidentate Chelating Ligand: The ligand can coordinate to a single metal center through one of the triazole nitrogens and the aniline nitrogen, forming a stable five or six-membered chelate ring.
Bridging Ligand: The N1 and N2 atoms of the triazole ring are well-known to bridge two different metal centers, leading to the formation of dinuclear or polynuclear structures, including 1D, 2D, or 3D coordination polymers. nih.gov
The resulting coordination geometry around the metal center is influenced by the nature of the metal ion, the metal-to-ligand ratio, and the reaction conditions. Common geometries observed for transition metal complexes with N-donor ligands include tetrahedral, square planar, and octahedral. nih.govresearchgate.net For instance, complexes of Cu(II) might adopt a distorted square planar geometry, while Co(II) and Ni(II) complexes are often octahedral. nih.govekb.eg
The electronic properties of metal complexes derived from 1,2,4-triazole ligands are of significant interest. The interaction between the metal d-orbitals and the ligand orbitals can give rise to unique photoluminescent and magnetic behaviors.
Electronic and Optical Properties: The electronic spectra of these complexes are dominated by ligand-centered (π-π*) transitions and metal-centered (d-d) transitions. Some complexes may exhibit luminescence, making them candidates for applications in sensors or light-emitting devices.
Magnetic Properties: The ability of the 1,2,4-triazole ring to act as a magnetic superexchange pathway between two bridged metal centers is a key feature. nih.gov Depending on the metal ions and the precise geometry of the bridge, this interaction can be either ferromagnetic (leading to parallel spin alignment) or antiferromagnetic (leading to anti-parallel spin alignment). Magnetic susceptibility measurements over a range of temperatures are used to characterize these properties. For example, trinuclear complexes of Mn(II), Ni(II), and Cu(II) linked by triazole bridges have shown dominant intramolecular antiferromagnetic interactions. nih.gov
Table 2: Expected Magnetic Properties for Hypothetical Dinuclear Complexes
| Metal Ion | Spin State (High Spin) | Expected Magnetic Moment (μeff, B.M.) | Potential Magnetic Interaction |
| Mn(II) | S = 5/2 | ~5.9 | Weak Antiferromagnetic |
| Co(II) | S = 3/2 | ~4.3 - 5.2 | Antiferromagnetic |
| Ni(II) | S = 1 | ~2.8 - 3.5 | Antiferromagnetic |
| Cu(II) | S = 1/2 | ~1.7 - 2.2 | Strong Antiferromagnetic |
Catalytic Applications of Metal-Complexed Derivatives
Transition metal complexes are widely used as catalysts in organic synthesis. While specific catalytic studies on complexes of this compound are not reported, the chemistry of related species suggests high potential.
Metal complexes containing N-donor ligands are effective homogeneous catalysts for a variety of organic reactions. Complexes derived from the title compound could potentially catalyze reactions such as:
Oxidation Reactions: The oxidation of substrates like catechols to quinones.
Coupling Reactions: C-C bond-forming reactions like Suzuki-Miyaura or Heck couplings, where the ligand stabilizes the active metal center.
Hydrogenation Reactions: Transfer hydrogenation processes, where the complex facilitates the transfer of hydrogen from a donor molecule to a substrate. Heterobimetallic complexes involving triazole-based ligands have shown promise in such tandem reactions. mdpi.com
Immobilizing the metal complexes onto a solid support can lead to the development of robust and reusable heterogeneous catalysts. The aniline group in the ligand offers a potential site for grafting onto supports like silica or polymers. These solid-supported catalysts offer advantages in terms of catalyst separation and recycling. The capacity of related metal complexes to act as heterogeneous catalysts has been examined for the oxidation of dyes, indicating their potential in environmental remediation applications. researchgate.net
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent forces. The structure of this compound contains all the necessary components—hydrogen-bonding sites and aromatic rings—to participate in self-assembly processes, leading to ordered, higher-level structures. Triazole rings are frequently employed as building blocks in supramolecular chemistry to construct a variety of receptors and nanometer materials through non-covalent interactions like hydrogen bonds and π-π stacking researchgate.net.
The formation of well-defined supramolecular architectures is governed by specific intermolecular interactions. The subject compound is well-equipped to participate in these interactions.
Pi-Stacked Architectures: The compound features two aromatic systems: the phenyl ring of the aniline moiety and the 1,2,4-triazole ring. These rings can interact with each other through π-π stacking. Such interactions are common in aromatic and heterocyclic compounds and contribute significantly to the stability of crystal structures nih.gov. Depending on the specific geometry, these interactions can be face-to-face or offset, with typical centroid-to-centroid distances in the range of 3.5 to 3.9 Å researchgate.net. The combination of the electron-rich aniline ring and the electron-deficient triazole ring can further enhance these stacking interactions, leading to highly ordered, self-assembled structures acs.orgrsc.org.
| Interaction Type | Responsible Functional Groups on Subject Compound | Analogous Interactions in Related Molecules |
| Hydrogen Bonding | Aniline (-NH₂) as donor; Triazole nitrogen atoms as acceptors | N-H···N bonds form chains and rings in various amino-triazole crystals nih.govrsc.org. |
| π-π Stacking | Phenyl ring of aniline; 1,2,4-Triazole ring | Centrosymmetric π-π stacking is observed between triazole and benzene (B151609) rings in related crystal structures researchgate.net. |
| Cation-π Interactions | Aniline nitrogen (if protonated); Phenyl and Triazole π-systems | In related systems, cation-π interactions with tryptophan residues are crucial for binding mdpi.com. |
Framework materials, such as Metal-Organic Frameworks (MOFs), are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The nitrogen-rich 1,2,4-triazole ring is an excellent coordinating agent for metal ions, making triazole-based ligands highly valuable in the synthesis of MOFs mdpi.com.
The nitrogen atoms of the triazole ring in this compound can act as Lewis basic sites to coordinate with various metal centers (e.g., Cu(I), Cd(II), Zn(II)) mdpi.comnih.gov. This coordination can lead to the formation of one-, two-, or three-dimensional networks. The aniline group can either remain as a non-coordinating functional group that lines the pores of the framework, imparting specific chemical properties, or it could also participate in the framework's construction, potentially through secondary interactions or post-synthetic modification. The use of triazole derivatives has been shown to be effective in creating cationic MOFs that can be used for sensing applications nih.gov or in the development of photo-active materials google.com.
Integration into Functional Materials
The distinct chemical functionalities of this compound make it an attractive component for integration into a variety of functional materials, from polymers to advanced electronic devices.
The aniline moiety of the compound serves as a polymerizable group. Aniline and its derivatives can undergo oxidative polymerization to form polyaniline (PANI), a well-known conducting polymer nih.gov. By using this compound as a monomer, a new PANI derivative can be synthesized.
This resulting polymer would feature pendant methyl-triazole groups along its backbone. Such functionalization can significantly alter the properties of the parent PANI, potentially improving its solubility in common organic solvents, which is a major limitation of unsubstituted PANI nih.gov. Improved solubility allows for easier processing and the formation of uniform thin films for various applications nih.govrsc.orgresearchgate.net. Furthermore, the triazole side chains could introduce new functionalities, such as metal-ion binding sites or altered electronic properties. Additionally, triazole units themselves can be building blocks for oligomers and polymers, often synthesized through templated reactions or click chemistry, suggesting another pathway for incorporating the subject compound into polymeric structures rsc.orgktu.edu.tr.
Triazole derivatives have gained significant attention for their applications in optoelectronic devices due to their charge-transporting properties and high triplet energies google.comnih.gov.
Light-Emitting Diodes (OLEDs): The conjugated structure of this compound suggests it could function as a component in OLEDs. Triazole derivatives are used as electron-transporting materials, hole-transporting materials, or as host materials for phosphorescent emitters in the emissive layer google.comgoogle.comktu.edu. The high triplet energy of many triazole compounds prevents energy loss from the phosphorescent dopant to the host, leading to higher device efficiency google.com. Highly luminescent 4H-1,2,4-triazole derivatives have been synthesized that show promise for use in optoelectronic devices researchgate.net. The aniline portion could further modulate the electronic properties, such as the HOMO/LUMO energy levels, to facilitate better charge injection and transport nih.gov.
Solar Cells: In the field of photovoltaics, particularly perovskite and dye-sensitized solar cells, triazole-based molecules have been developed as efficient and inexpensive hole-transporting materials (HTMs) researchgate.nettcichemicals.com. The molecular structure of these HTMs often incorporates electron-donating groups (like aniline or its derivatives) linked by a conjugated system, which facilitates efficient intramolecular charge transfer and improves hole-transporting properties researchgate.net. The structure of the subject compound aligns with this design principle, making it a plausible candidate for use as an HTM in next-generation solar cells researchgate.net.
The development of chemical sensors is a rapidly growing field, and triazole derivatives have emerged as versatile platforms for creating selective and sensitive chemosensors nanobioletters.com. The sensing mechanism often relies on the interaction between the analyte and the functional groups of the sensor molecule, which induces a measurable signal, such as a change in fluorescence or color.
The nitrogen atoms in the 1,2,4-triazole ring can act as binding sites for various analytes, particularly metal cations researchgate.net. This coordination can lead to fluorescence quenching or enhancement, providing a clear signal for detection. For instance, some triazole-based MOFs have been shown to be highly selective luminescent probes for specific ions like Ce³⁺ nih.gov. Furthermore, the aniline group can also participate in sensing, as aniline derivatives are known to be sensitive to changes in pH or the presence of certain gases like ammonia (B1221849) nih.govresearchgate.net. The combination of the triazole and aniline moieties could lead to sensors with dual-binding sites or unique selectivity profiles for metal ions, anions, or small organic molecules nanobioletters.comnih.gov.
| Potential Application | Key Molecular Feature | Principle of Operation | Related Research |
| Polymer Films | Aniline group | Oxidative polymerization to form a soluble, functionalized polyaniline derivative. | Aniline derivatives are polymerized to create films for sensors and coatings nih.govnih.govrsc.org. |
| OLEDs | Conjugated π-system, Triazole ring | Can act as a host or charge-transport material due to high triplet energy and charge mobility. | Various triazole derivatives are patented and studied for use in OLEDs google.comgoogle.comresearchgate.net. |
| Solar Cells | Donor-acceptor structure | Potential as a hole-transporting material (HTM) in perovskite or dye-sensitized solar cells. | Triazole-aniline structures show high power conversion efficiencies as HTMs researchgate.net. |
| Chemosensors | Triazole nitrogen atoms | Coordination with analytes (e.g., metal ions) leads to a change in fluorescence or color. | Triazole derivatives are widely explored as fluorescent chemosensors for various analytes nanobioletters.comresearchgate.net. |
Information regarding the corrosion inhibition mechanisms of this compound is not available in publicly accessible scientific literature.
While the broader class of triazole derivatives is known for its corrosion-inhibiting properties, the specific mechanisms and performance data are highly dependent on the individual molecular structure. Without dedicated research on this compound, any discussion of its corrosion inhibition mechanisms would be speculative and not based on scientific evidence.
Therefore, the requested article section on the "" focusing on the "Corrosion Inhibition Mechanisms on Metal Surfaces" for this particular compound cannot be generated due to the absence of the necessary scientific data.
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways
Future synthetic research on 3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline is anticipated to move beyond traditional multi-step batch processes, targeting more efficient, sustainable, and scalable methodologies.
One promising avenue is the adoption of flow chemistry . Continuous-flow synthesis can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. rsc.orgresearchgate.netacs.orgnih.govrsc.org A hypothetical flow synthesis protocol could significantly reduce reaction times and improve product purity, as illustrated in Table 1.
Table 1: Comparison of Hypothetical Batch vs. Flow Synthesis of this compound
| Parameter | Traditional Batch Synthesis | Proposed Flow Synthesis |
|---|---|---|
| Reaction Time | 12-24 hours | 30-60 minutes |
| Yield | 75% | >90% |
| Purification | Column Chromatography | In-line purification |
| Safety | Handling of hazardous reagents in large quantities | Reduced quantities of hazardous intermediates at any given time |
Furthermore, the development of multicomponent reactions (MCRs) represents another key research direction. rsc.orgacs.orgorganic-chemistry.orgrsc.org An MCR approach could potentially construct the core structure of this compound or its analogs in a single, atom-economical step from simple precursors. rsc.orgacs.orgorganic-chemistry.orgrsc.org Additionally, exploring C-H activation methodologies could offer novel routes to functionalize the aniline (B41778) ring or the triazole core, providing more direct synthetic pathways. frontiersin.orgnih.gov
Discovery of Untapped Reactivity Profiles
The unique combination of a 1,2,4-triazole (B32235) ring and an aniline moiety in this compound suggests a rich and largely unexplored reactivity profile.
The aniline group is a versatile handle for a variety of transformations. Future research will likely focus on its participation in palladium- or copper-catalyzed cross-coupling reactions to introduce a wide range of substituents. nih.govchemrxiv.orgacs.orgrsc.org This could lead to the synthesis of a library of derivatives with tailored electronic and steric properties. The amino group also allows for diazotization, opening up avenues for azo-coupling reactions to create novel dye molecules or functional materials. chemistrysteps.com
The 1,2,4-triazole ring itself presents opportunities for further functionalization. While generally stable, conditions can be developed for selective N-alkylation or C-H functionalization of the triazole ring, leading to novel derivatives with altered coordination properties or biological activities. nih.gov
Advancements in Structure-Property Relationship Understanding via Advanced Characterization
A deep understanding of the structure-property relationships of this compound and its derivatives is crucial for their rational design in various applications. Future research will necessitate the use of advanced characterization techniques.
Solid-state NMR (ssNMR) , particularly 14N and 15N ssNMR, can provide invaluable insights into the local electronic environment and intermolecular interactions, such as hydrogen bonding, in the solid state. rsc.orgrsc.orgnih.govnih.govnsf.gov This is especially important for understanding polymorphism, which can significantly impact the material's properties.
Single-crystal X-ray diffraction will continue to be a cornerstone for elucidating the precise three-dimensional structure of the molecule and its derivatives. This information is critical for understanding intermolecular packing and for validating computational models.
Development of Innovative Non-Biological Applications
While triazole derivatives are widely explored in medicinal chemistry, the future of this compound also lies in non-biological applications, particularly in materials science.
One of the most promising areas is its use as a corrosion inhibitor . nih.govktu.ltsdit.ac.innih.govmdpi.com The nitrogen atoms in the triazole ring can coordinate to metal surfaces, forming a protective film that inhibits corrosion. nih.govktu.ltsdit.ac.innih.govmdpi.com The aniline group can be further functionalized to enhance its adhesion to specific metal surfaces. The potential corrosion inhibition efficiency of this compound is hypothetically compared with existing inhibitors in Table 2.
Table 2: Hypothetical Corrosion Inhibition Efficiency on Mild Steel in 1M HCl
| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) |
|---|---|---|
| Benzotriazole | 500 | 85 |
| This compound | 500 | >90 (Predicted) |
In the realm of coordination chemistry , this compound can act as a versatile ligand for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers. rsc.orgwikipedia.org The resulting materials could have applications in catalysis, gas storage, and sensing. Furthermore, the electron-deficient nature of the 1,2,4-triazole ring makes it a candidate for applications in organic electronics , such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). researchgate.netresearchgate.net
Predictive Design of New Materials using Computational Chemistry and Machine Learning
The future development of materials based on this compound will be heavily influenced by computational chemistry and machine learning.
Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties, including electronic structure, reactivity, and spectroscopic signatures. dnu.dp.uanih.govresearchgate.netmdpi.com This can guide the rational design of new derivatives with desired properties, saving significant experimental time and resources. For instance, DFT can be used to screen potential derivatives for their efficacy as corrosion inhibitors by calculating their adsorption energies on metal surfaces. nih.gov
Machine learning (ML) models, trained on existing data for triazole derivatives, could be developed to predict the properties of new, unsynthesized compounds. This predictive power can accelerate the discovery of novel materials with optimized performance for specific applications. For example, an ML model could be trained to predict the corrosion inhibition efficiency of a triazole derivative based on its molecular descriptors.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline, and how can intermediates be characterized?
- Methodology : The synthesis typically involves multi-step reactions. For example, intermediate formation may include nucleophilic substitution between 4-methyl-1,2,4-triazole derivatives and halogenated aniline precursors. Key steps often require catalysts like palladium on charcoal (Pd/C) for hydrogenation of nitro intermediates to amines, as demonstrated in the reduction of 3-(3-ethoxy-4-nitrophenyl)-4-methyl-4H-1,2,4-triazole to 2-ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline . Characterization methods include NMR, mass spectrometry, and column chromatography for purity assessment.
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?
- Methodology : Critical properties include solubility (e.g., 19.7 µg/mL at pH 7.4), molecular weight (~188.23 g/mol), and melting point (158–159°C for the hydrochloride salt) . These parameters guide solvent selection (e.g., ethanol or DMF for reactions) and storage conditions. Low solubility may necessitate derivatization for biological assays.
Q. How can structural confirmation be achieved using crystallography or spectroscopic techniques?
- Methodology : X-ray crystallography via programs like SHELXL is recommended for unambiguous structural determination . For routine analysis, use H/C NMR to verify the triazole ring’s presence (δ ~8.5–9.0 ppm for aromatic protons) and the aniline group’s NH signals (δ ~5.0–6.0 ppm) .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
- Methodology : Optimize reaction conditions using Design of Experiments (DoE). For example:
- Catalyst screening : Pd/C vs. Raney nickel for nitro-group reduction .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 18 hours to 1–2 hours) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance triazole ring formation .
Q. What advanced analytical techniques are suitable for quantifying trace impurities or degradation products?
- Methodology :
- HPLC-MS : Detects impurities at ppm levels using C18 columns and acetonitrile/water gradients.
- Gas chromatography-mass spectrometry (GC-MS) : Validated for soft formulations containing triazole derivatives, as shown in liniment analysis .
- Stability studies : Use accelerated conditions (40°C/75% RH) to identify degradation pathways.
Q. How does the compound interact with biological targets, and what assays are appropriate for activity screening?
- Methodology :
- Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms or kinases due to the triazole moiety’s metal-binding capacity .
- Cytotoxicity profiling : Use MTT assays on cell lines (e.g., HepG2) with EC calculations.
- Molecular docking : Leverage the triazole’s π-π stacking and hydrogen-bonding potential for target prediction .
Q. What strategies mitigate metabolic instability observed in in vivo studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
